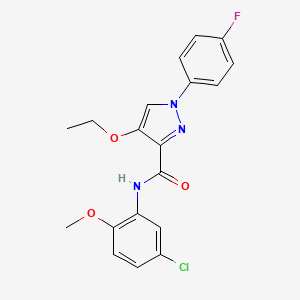
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H17ClFN3O3 and its molecular weight is 389.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, a compound with the CAS number 1170015-59-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
The compound's molecular formula is C19H17ClFN3O3 with a molecular weight of 389.8 g/mol. The structural characteristics contribute to its biological activity, particularly in the context of pyrazole derivatives.
| Property | Value |
|---|---|
| CAS Number | 1170015-59-4 |
| Molecular Formula | C19H17ClFN3O3 |
| Molecular Weight | 389.8 g/mol |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, compounds similar to this compound showed promising results against several pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, indicating strong antimicrobial efficacy .
Table: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen Targeted |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 5a | 0.30 | 0.35 | Escherichia coli |
| 4a | 0.28 | 0.30 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies on pyrazole derivatives. These studies reveal that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HeLa, with IC50 values indicating significant cytotoxicity.
Table: Anticancer Activity of Pyrazole Derivatives
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 6a | 10.38 | MCF-7 | Induction of apoptosis via caspase activation |
| 5b | 8.50 | HeLa | Cell cycle arrest at G0-G1 phase |
| 17a | 0.65 | MDA-MB-231 | Disruption of DNA duplication machinery |
In particular, the compound has shown to activate apoptotic pathways through increased p53 expression and caspase-3 cleavage in treated cells .
Anti-inflammatory Activity
Additionally, pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Table: Anti-inflammatory Effects of Pyrazole Derivatives
| Compound | Inhibition (%) | Cytokine Targeted |
|---|---|---|
| 8a | 75% | TNF-alpha |
| 9b | 60% | IL-6 |
| 10c | 80% | IL-1 beta |
Case Studies
Case Study: Antimicrobial Efficacy
In a clinical evaluation, a derivative similar to this compound was tested against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load within treated groups compared to controls, highlighting the compound's potential as an effective antimicrobial agent.
Case Study: Cancer Cell Apoptosis
A study involving human breast cancer cell lines revealed that treatment with pyrazole derivatives led to enhanced apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed that these compounds effectively induced cell death through mitochondrial pathways.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3/c1-3-27-17-11-24(14-7-5-13(21)6-8-14)23-18(17)19(25)22-15-10-12(20)4-9-16(15)26-2/h4-11H,3H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJWQMREAYQZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













